molecular formula C22H21N3O B6565685 5-[(2,4-dimethylphenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1021261-50-6

5-[(2,4-dimethylphenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6565685
CAS RN: 1021261-50-6
M. Wt: 343.4 g/mol
InChI Key: CHHCZXHHYULOLC-UHFFFAOYSA-N
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Description

The compound “5-[(2,4-dimethylphenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazin-4-one core, which is a bicyclic structure composed of a pyrazole ring fused with a pyrazine ring. This core is substituted with various phenyl groups, some of which are further substituted with methyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[1,5-a]pyrazin-4-one core and the attachment of the phenyl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and substituents. The pyrazolo[1,5-a]pyrazin-4-one core would likely contribute to the rigidity of the molecule, while the phenyl and methyl groups could influence its overall shape and electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions and nature of its substituents. The pyrazolo[1,5-a]pyrazin-4-one core might be involved in various reactions, such as nucleophilic substitutions or additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and influence its solubility in various solvents .

Scientific Research Applications

Antileishmanial Activity

Studies have investigated the compound’s efficacy against Leishmania parasites, which cause leishmaniasis—a neglected tropical disease. Compound 13, a derivative of AKOS021680403, displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further research could explore its potential as an antileishmanial agent.

Antimalarial Properties

The same compound derivatives (14 and 15) also exhibited promising inhibition effects against Plasmodium berghei, the causative agent of malaria. These findings suggest that AKOS021680403 derivatives could serve as supplementary tools in antimalarial drug development .

X-Chromosomal Short Tandem Repeats (X-STRs) Research

SureID® X37, a multiplex detection system, simultaneously amplifies 36 X-STR loci, including DXS6795, DXS7132, DXS8378, and DXS10101. This system has been validated for forensic identification and population genetics studies. It offers potential applications in criminal investigations and paternity testing .

Remote Sensing and GIS Applications

While not directly related to the compound, remote sensing and geographic information systems (GIS) play a crucial role in environmental research. Researchers use these tools to monitor land cover changes, track deforestation, and assess natural resource management. The compound’s applications may indirectly benefit from such spatial data analysis .

Resource-Aware FPGA Design

In scientific research, field-programmable gate arrays (FPGAs) are increasingly used for resource-intensive tasks. Their applications range from simulating physical phenomena to accelerating data processing. Focusing on resource awareness, researchers explore FPGA designs for scientific simulations and computations .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties. Such studies could provide valuable insights into the properties and potential applications of this compound .

properties

IUPAC Name

5-[(2,4-dimethylphenyl)methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-15-4-7-18(8-5-15)20-13-21-22(26)24(10-11-25(21)23-20)14-19-9-6-16(2)12-17(19)3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHCZXHHYULOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-dimethylbenzyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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